molecular formula C13H11D9ClNO B602590 rac erythro-Dihydro Bupropion-d9 CAS No. 1217684-77-9

rac erythro-Dihydro Bupropion-d9

Cat. No. B602590
M. Wt: 250.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“rac erythro-Dihydro Bupropion-d9” is a labeled metabolite of Bupropion . It is used for research purposes . The molecular formula is C13H11D9ClNO and the molecular weight is 250.81 .

Scientific Research Applications

Metabolism and Enzymatic Activity

  • Formation of Threohydrobupropion from Bupropion

    Bupropion's metabolism involves the enzyme 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), which is responsible for the formation of threohydrobupropion. This enzyme is stereoselective and does not form erythrohydrobupropion, suggesting the involvement of another carbonyl reductase for erythrohydrobupropion formation. Human liver microsomes show significantly higher activity in this conversion compared to rat and mouse liver microsomes (Meyer et al., 2013).

  • In vitro to in vivo extrapolation

    In vitro studies demonstrate that bupropion and its metabolites inhibit CYP2D6 stereoselectively. This inhibition, along with significant downregulation of CYP2D6 mRNA, helps explain the in vivo drug-drug interactions (DDIs) caused by bupropion and its metabolites (Sager et al., 2017).

  • Glucuronidation of Bupropion Metabolites

    The glucuronidation of bupropion metabolites is stereoselective, with significant differences observed in the enzymatic activity between various metabolites. This process contributes to the elimination of bupropion metabolites and can affect the therapeutic and toxic effects of bupropion (Gufford et al., 2016).

  • Metabolism by Carbonyl Reductases in Liver and Intestine

    The metabolism of bupropion by carbonyl reductases in liver and intestine contributes to the formation of erythro/threohydrobupropion. This study provides insight into the efficacy and side effects of bupropion related to its metabolites (Connarn et al., 2015).

Pharmacological and Clinical Insights

  • Antidepressant Activity

    The enantiomers of bupropion have been studied for their antidepressant activity. No significant differences in potencies were found between the enantiomers and the racemate in models assessing their impact on reversing sedation and inhibiting biogenic amine uptake (Musso et al., 1993).

  • Effect on Dopamine Concentrations

    A study examining bupropion's effect on extracellular dopamine concentrations in the human striatum revealed that at clinical doses, bupropion does not increase extracellular dopamine levels, important for understanding its mechanism of action in treating addiction and depression (Egerton et al., 2010).

  • Stereoselective Metabolism

    The stereoselective metabolism of bupropion to its metabolites, including OH-bupropion, threohydrobupropion, and erythrohydrobupropion, has been characterized. This study provides insights into the pharmacokinetics and the effects of drug-drug interactions on bupropion exposure (Sager et al., 2016).

properties

IUPAC Name

(1S,2R)-1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,12,15-16H,1-4H3/t9-,12-/m1/s1/i2D3,3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPTTXIBLSWNSF-WSBYFTHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)Cl)O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])N[C@H](C)[C@H](C1=CC(=CC=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac erythro-Dihydro Bupropion-d9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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